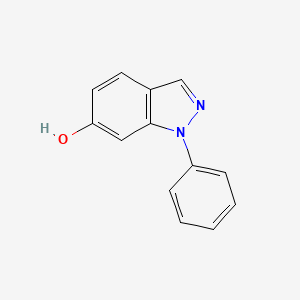

1-Phenyl-1H-indazol-6-OL

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H10N2O |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

1-phenylindazol-6-ol |

InChI |

InChI=1S/C13H10N2O/c16-12-7-6-10-9-14-15(13(10)8-12)11-4-2-1-3-5-11/h1-9,16H |

InChI Key |

YIOVAPCHBQZPNN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=CC(=C3)O)C=N2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemo Transformations of 1 Phenyl 1h Indazol 6 Ol and Its Analogues

Retrosynthetic Analysis and Strategic Disconnections for the 1-Phenyl-1H-Indazol-6-OL Core

Retrosynthetic analysis of this compound reveals several strategic disconnections that form the basis of most synthetic plans. The primary goal is to deconstruct the target molecule into readily available or easily synthesized starting materials.

The most common disconnections for the this compound scaffold are:

N1-C(Aryl) Bond: Disconnecting the bond between the indazole N1 nitrogen and the phenyl ring is a primary strategy. This leads to a 6-hydroxy-1H-indazole intermediate and a phenylating agent (e.g., a halobenzene or phenylboronic acid). This approach relies on N-arylation reactions.

Indazole Ring Formation: The indazole ring itself can be disconnected through several well-established cyclization strategies. A common disconnection is across the N1-N2 and C7a-C3a bonds, often leading back to a substituted 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) derivative and a hydrazine (B178648). For the target molecule, this would typically involve a starting material like a 2-amino-4-hydroxy-benzaldehyde derivative and phenylhydrazine (B124118).

C6-O Bond: The hydroxyl group at the C6 position can be disconnected, suggesting a late-stage functionalization of a pre-formed 1-phenyl-1H-indazole core. However, due to the challenges of regioselective C-H oxidation on a complex heterocycle, it is more common to carry the oxygen functionality through the synthesis from the start, often in a protected form (e.g., as a methoxy (B1213986) or benzyloxy group).

A prevalent strategy involves forming the indazole ring from a starting material that already contains the C6-oxygen substituent (often protected). For instance, a substituted 2-fluorobenzonitrile (B118710) with a protected hydroxyl group at the 4-position can be a key precursor. sci-hub.se

Established Synthetic Pathways to this compound

The construction of the this compound core is typically achieved through a multi-step sequence that strategically combines ring formation with the introduction of the required substituents.

Cyclization Reactions for Indazole Ring Formation

The formation of the indazole ring is the cornerstone of the synthesis. Various methods have been developed, starting from appropriately substituted benzene (B151609) derivatives.

One of the most classical and widely used methods is the Jacobsen Indazole Synthesis , which involves the cyclization of 2-acylphenylhydrazines. Another common approach starts with the reductive cyclization of o-nitrobenzylidene derivatives. organic-chemistry.org For example, the condensation of 2-hydroxybenzaldehydes or ketones with hydrazine hydrochloride can yield functionalized 1H-indazoles. chemicalbook.com

A more modern and versatile approach involves the intramolecular cyclization of hydrazones derived from o-halobenzaldehydes or ketones. For instance, a 2-fluorobenzaldehyde (B47322) can react with a hydrazine, and the resulting hydrazone can undergo intramolecular nucleophilic aromatic substitution to form the indazole ring. google.com This method is particularly useful as it allows for the pre-installation of substituents on both the benzene and hydrazine components. A synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol was reported starting from 4-(benzyloxy)-2-fluorobenzonitrile, which undergoes reaction with a hydrazine derivative, followed by cyclization. sci-hub.se

Copper-mediated Ullmann-type reactions are also employed for the intramolecular cyclization step to form the 1H-indazole ring system. thieme-connect.com

Table 1: Selected Cyclization Reactions for Indazole Formation

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Formylphenylboronic acids and diazodicarboxylates | 1. Cu(OAc)₂, 2. Acid or Base (e.g., TFA, K₂CO₃) | 1H-Indazoles | researchgate.net |

| o-Nitrobenzylidene amines | MoO₂Cl₂(dmf)₂, PPh₃, Microwave | 2-Aryl-2H-indazoles | organic-chemistry.org |

| 2-Haloacetophenones | 1. Methyl hydrazine, K₂CO₃, CuO, 2. Dehydration | 1H-Indazoles | chemicalbook.com |

| 2-Fluorobenzaldehydes and Hydrazine | Heat | 1H-Indazoles | google.com |

Regioselective Introduction of the 6-Hydroxyl Group

Introducing the hydroxyl group specifically at the C6 position requires careful planning. Direct hydroxylation of the 1-phenyl-1H-indazole core is generally low-yielding and non-selective. Therefore, the most effective strategy is to use a starting material that already contains an oxygen functionality at the corresponding position.

A common precursor is 4-fluoro-2-methyl-1-nitrobenzene or a related compound where the 4-position is substituted with a methoxy (-OCH₃) or benzyloxy (-OCH₂Ph) group. sci-hub.se These protected hydroxyl groups are stable under many reaction conditions used for indazole synthesis. The methoxy or benzyloxy group on the starting aniline (B41778) or benzaldehyde (B42025) derivative ultimately becomes the C6-substituent on the indazole ring. The final step of the synthesis is then the deprotection of this group to reveal the free hydroxyl. For example, a methoxy group can be cleaved using strong acids like boron tribromide (BBr₃), while a benzyl (B1604629) group is readily removed by catalytic hydrogenation.

The condensation of 2,4-dihydroxybenzophenone (B1670367) with hydrazines at high temperatures has been shown to produce 3-aryl-1H-indazol-6-ols directly. thieme-connect.de

N1-Arylation Techniques for Phenyl Substitution

Attaching the phenyl group to the N1 position of the indazole ring is a critical step that can be performed at different stages of the synthesis. If phenylhydrazine is used as a starting material in the cyclization reaction, the phenyl group is incorporated directly. However, this can sometimes lead to mixtures of N1 and N2-arylated isomers. The ratio of N1 to N2 alkylation or arylation is sensitive to steric effects from substituents at the C7 and C3 positions. thieme-connect.de

More controlled methods involve the direct N-arylation of a pre-formed 6-substituted-1H-indazole. Copper-catalyzed Ullmann condensation and palladium-catalyzed Buchwald-Hartwig amination are the most prominent methods for this transformation. organic-chemistry.orgorganic-chemistry.org

Copper-Catalyzed N-Arylation: This classic method typically involves reacting the indazole with an aryl halide (e.g., bromobenzene (B47551) or iodobenzene) in the presence of a copper catalyst (such as CuI or Cu₂O) and a base (like K₂CO₃ or K₃PO₄) in a high-boiling polar solvent like DMF or DMSO. organic-chemistry.orgtandfonline.com Ligand-free systems have been developed, simplifying the reaction conditions. tandfonline.com

Palladium-Catalyzed N-Arylation: The Buchwald-Hartwig reaction offers a milder and often more efficient alternative, using a palladium catalyst (e.g., Pd₂(dba)₃) and a phosphine (B1218219) ligand to couple the indazole with an aryl halide or triflate. organic-chemistry.org

Rhodium(II) has also been used as a catalyst for the N2-selective arylation of indazoles, highlighting the ongoing challenge and research interest in controlling regioselectivity. rsc.org

Table 2: Comparison of N-Arylation Methods for Indazoles

| Method | Catalyst System | Arylating Agent | Typical Conditions | Reference |

|---|---|---|---|---|

| Ullmann Condensation | CuI / K₃PO₄ (ligand-free) | Aryl Bromides | DMF, 130 °C | tandfonline.com |

| Buchwald-Hartwig Amination | CuI / Diamine Ligand | Aryl Iodides/Bromides | Dioxane, 110 °C | organic-chemistry.org |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ / Phosphine Ligand | Aryl Halides/Triflates | Toluene or Dioxane | organic-chemistry.org |

Advanced and Novel Synthetic Approaches to this compound Derivatives

Modern organic synthesis has introduced powerful catalytic methods that enable more efficient and versatile routes to complex molecules like substituted indazoles.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis and functionalization of indazole derivatives. mdpi.com While typically used for C-C bond formation, they are also applicable to C-N bond formation as seen in the Buchwald-Hartwig reaction.

The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide or triflate, is particularly powerful for creating C-C bonds. In the context of this compound analogues, this reaction can be used in several ways:

Synthesis of Precursors: A Suzuki coupling could be used to construct a complex substituted 2-halobenzaldehyde or ketone before the indazole ring formation.

Post-Cyclization Functionalization: A halogenated this compound derivative (e.g., with a bromo or iodo group at the C3 position) can be coupled with various aryl or alkyl boronic acids to introduce a wide range of substituents. This allows for the late-stage diversification of the indazole scaffold. A series of 3-aryl-1H-indazoles have been prepared by iodination at the C3 position followed by a Suzuki coupling. mdpi.com

An efficient synthesis of various indazole derivatives has been reported using a Suzuki-Miyaura cross-coupling with a palladium catalyst, demonstrating the reliability of this method for building molecular complexity on the indazole core. rsc.org Other palladium-catalyzed reactions, such as direct C-H functionalization, are also emerging as powerful tools to modify the indazole ring system without the need for pre-functionalized starting materials. nih.govrsc.org

One-Pot Synthetic Protocols

One-pot synthetic methodologies offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps into a single procedure without the isolation of intermediates. Several one-pot approaches have been developed for the synthesis of indazole derivatives, which can be adapted for this compound.

A notable one-pot domino process allows for the conversion of acetophenone (B1666503) derivatives into 1-aryl-1H-indazoles with yields reaching up to 96%. This method involves an SNAr ring closure and eliminates the need for intermediate purification, enhancing its scalability. While this protocol has been demonstrated for benzaldehyde derivatives with yields between 63–73%, it requires a stepwise addition of reagents.

Another efficient one-pot synthesis utilizes a cobalt catalyst, specifically CoCl₂·6H₂O in dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, to produce bis(1H-indazol-1-yl)methane derivatives. This reaction proceeds through deprotonation at the N1 position followed by a thermodynamically controlled cyclization. Scaling up this reaction has been shown to maintain high yields.

Furthermore, a one-pot procedure involving the in-situ generation of chlorine-containing hydrazones from 1,1-dialkylhydrazones and N-chlorosuccinimide (NCS) has been developed for the synthesis of 1-alkyl-1H-indazoles. nih.gov This is followed by a reaction with an aryne precursor in the presence of a fluoride (B91410) source, with both steps conveniently occurring in acetonitrile (B52724) at 65°C. nih.gov This method has been successfully applied to a range of aryl, alkenyl, and heteroaryl hydrazones, yielding the corresponding indazoles in moderate to good yields. nih.gov

Fe-facilitated one-pot synthesis has also been reported for 1-phenyl-1H-benzimidazole derivatives, a related heterocyclic system. This method involves the reduction and subsequent cyclization of 2-nitro-N-phenylaniline in the presence of an iron catalyst and a liquid organic acid as the solvent, achieving yields of 80-92%. sioc-journal.cn This suggests the potential for similar iron-catalyzed one-pot syntheses of indazole derivatives.

A practical and environmentally friendly one-pot method for the regioselective synthesis of N-alkylated indazoles has been developed using citric acid as a catalyst in an ethanol-water mixture. primescholars.com This process involves diazotization, intramolecular cyclization, and subsequent N-alkylation. primescholars.com

| One-Pot Method | Key Reagents/Catalysts | Substrates | Products | Yields | Reference |

| Domino Process | SNAr ring closure | Acetophenone derivatives | 1-Aryl-1H-indazoles | Up to 96% | |

| Cobalt-Catalyzed | CoCl₂·6H₂O, DMSO | 1H-Indazole | Bis(1H-indazol-1-yl)methane | 92% (scaled-up) | |

| NCS/Aryne Annulation | NCS, CsF | 1,1-Dialkylhydrazones, o-(trimethylsilyl)aryl triflate | 1-Alkyl-1H-indazoles | 32-78% | nih.gov |

| Fe-Facilitated | Fe, Liquid organic acid | 2-Nitro-N-phenylaniline | 1-Phenyl-1H-benzimidazoles | 80-92% | sioc-journal.cn |

| Citric Acid-Mediated | Citric acid, NaNO₂, Ethyl chloroacetate | 2-Methylanilines | N-Alkylated indazoles | Not specified | primescholars.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of heterocyclic compounds like this compound is crucial for developing sustainable and environmentally benign processes. Key aspects of green chemistry include the use of non-toxic solvents, reusable catalysts, and energy-efficient reaction conditions.

One notable green synthetic route involves the use of citric acid as a biodegradable and readily available catalyst for the regioselective synthesis of N-alkylated indazoles in a mixture of ethanol (B145695) and water, which are considered green solvents. primescholars.com This one-pot procedure avoids the use of hazardous reagents and harsh reaction conditions. primescholars.com

Furthermore, catalyst-free and chemical oxidant-free electrochemical synthesis of 1H-indazoles has been demonstrated. researchgate.net This method relies on an electrochemical oxidative radical Csp²-H/N-H cyclization of arylhydrazones, offering a clean and efficient alternative to traditional chemical methods. researchgate.net

| Green Chemistry Approach | Key Features | Catalyst/Medium | Advantages | Reference |

| Citric Acid-Mediated Synthesis | One-pot, regioselective | Citric acid, Ethanol/Water | Biodegradable catalyst, green solvents | primescholars.com |

| Silica-Supported Polyphosphoric Acid | Heterogeneous catalysis | PPA-SiO₂ | Reusable, cost-effective, high yields | bibliomed.org |

| Electrochemical Synthesis | Catalyst-free, oxidant-free | Electrochemical cell | Clean, efficient, avoids chemical reagents | researchgate.net |

Mechanism of Reaction Elucidation in this compound Synthesis and Derivatization

Understanding the reaction mechanisms involved in the synthesis and derivatization of this compound is essential for optimizing reaction conditions and predicting the formation of specific isomers and products.

The synthesis of indazoles often involves the cyclization of arylhydrazones. Silver-mediated intramolecular oxidative C–H amination of arylhydrazones to form indazole derivatives is proposed to proceed through a single-electron transfer (SET) mechanism. This generates a nitrogen-centered radical, which then undergoes cyclization and rearomatization to yield the indazole core.

In the context of derivatization, the reaction of NH-indazoles with formaldehyde (B43269) in an acidic medium to form N₁-CH₂OH derivatives has been studied. acs.org Theoretical calculations using DFT have been employed to understand the reaction pathway, which can occur through the reaction of neutral indazole with either neutral or protonated formaldehyde, or from the protonated indazole. acs.org

The formation of 1H-indazoles via the [3+2] cycloaddition of benzynes and diazo compounds is another well-studied mechanism. orgsyn.org The initial adduct is a 3H-indazole, which can rearrange to the more thermodynamically stable 1H-indazole through a 1,3-hydrogen shift or a series of two 1,5-hydrogen shifts. orgsyn.org The specific outcome depends on the substituents on both the benzyne (B1209423) and the diazo compound. orgsyn.org

The mechanism of a gold-catalyzed [3+2] addition protocol for the synthesis of N-1 phenyl-substituted imidazoles, a related heterocycle, has been reported to proceed via an initial condensation followed by nucleophilic addition and cyclodehydration. rsc.org

Post-Synthetic Modifications and Derivatization Strategies of the this compound Scaffold

Post-synthetic modification of the this compound scaffold is a key strategy for generating a diverse range of analogues with potentially enhanced or novel biological activities. These modifications can be targeted at various positions of the molecule.

The 6-hydroxyl group is a versatile handle for further derivatization. It can be easily converted into other functional groups such as triflates, mesylates, and tosylates using standard procedures. google.com The hydroxyl group can also be alkylated or acylated to introduce a variety of side chains. For example, the hydroxyl group can be oxidized to a carbonyl group, which can then be used for further functionalization. evitachem.com The conversion of the 6-amino group (which can be derived from a 6-nitro precursor) to a 6-hydroxyl group can be achieved via diazotization followed by hydrolysis. google.com This amino group can also be converted to a diazonium salt, which can then be displaced by various nucleophiles. google.com

The C3 and C5 positions of the indazole ring are also amenable to functionalization. The C3 position can be functionalized by reacting 6-nitroindazole (B21905) with iodine to introduce an iodo group, which can then participate in cross-coupling reactions like the Suzuki or Heck reactions to introduce various aryl or vinyl groups. google.com The C3 position is sensitive to steric effects, which can influence N-alkylation patterns. thieme-connect.dethieme-connect.de

The C5 position can also be modified. For example, in the synthesis of 1H-indazole-3-amine derivatives, a bromo group at the C5 position is utilized for Suzuki coupling reactions with various boronic acid esters to introduce diverse substituents. mdpi.com

Computational Chemistry and Theoretical Investigations of 1 Phenyl 1h Indazol 6 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation in an approximate manner to determine the electron distribution and energy of the molecule.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. austinpublishinggroup.com It is widely employed for geometry optimization, where the goal is to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. ntnu.no Methods like B3LYP are popular hybrid functionals used in these calculations. austinpublishinggroup.comdergipark.org.tr

Table 1: Predicted Geometrical Parameters for 1-Phenyl-1H-indazol-6-OL (Illustrative) This table presents illustrative data based on typical values for substituted indazole derivatives calculated using DFT methods.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | 1.39 Å |

| C6-O | 1.37 Å | |

| N1-C(Phenyl) | 1.45 Å | |

| Bond Angle | C7a-N1-N2 | 112.0° |

| C5-C6-C7 | 118.5° | |

| C5-C6-O | 122.0° |

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) theory are crucial for predicting a molecule's reactivity. The MEP map illustrates the charge distribution across the molecule, identifying regions susceptible to electrophilic and nucleophilic attack. dergipark.org.trresearchgate.net Red-colored regions indicate negative potential (nucleophilic sites), while blue regions indicate positive potential (electrophilic sites). researchgate.netacs.org For this compound, the oxygen of the hydroxyl group and the N2 atom of the indazole ring are expected to be primary nucleophilic centers.

FMO theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. researchgate.net These parameters are valuable for understanding how the molecule might interact with other reagents or biological receptors. dergipark.org.tr

Table 2: Illustrative FMO Properties for this compound This table presents illustrative data based on typical values for substituted indazole derivatives calculated using DFT methods.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -5.85 |

| LUMO | -1.20 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer events, hyperconjugative interactions, and delocalization of electron density by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. asianresassoc.orgcam.ac.uk The stabilization energy (E(2)) associated with these interactions quantifies their significance. researchgate.net

Table 3: Illustrative NBO Second-Order Perturbation Energies (E(2)) for this compound This table presents illustrative data of significant donor-acceptor interactions based on NBO analysis of similar heterocyclic systems.

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP (N2) | π* (N1-C7a) | 18.5 |

| LP (O) | π* (C5-C6) | 15.2 |

| π (C5-C6) | π* (C4-C7a) | 22.1 |

Indazole derivatives can exist in different tautomeric forms. For this compound, the main equilibrium to consider is the prototropic tautomerism between the phenol (B47542) form (6-hydroxy) and the corresponding keto form (6-oxo). Additionally, annular tautomerism (1H vs. 2H) is a characteristic of the indazole ring itself, though the N1-phenyl substitution fixes the tautomeric state to 1H. austinpublishinggroup.com

Quantum chemical methods can reliably predict the relative stabilities of these tautomers by calculating their ground-state energies. mdpi.comresearchgate.net For indazoles, the 1H-tautomer is generally found to be more stable than the 2H-tautomer. austinpublishinggroup.comresearchgate.net In the case of the hydroxyl substituent, theoretical studies on similar hydroxy-substituted N-heterocycles consistently show that the -ol form is significantly more stable than the corresponding keto tautomer, due to the aromaticity of the ring system. researchgate.net Calculations can also account for solvent effects, which can influence tautomeric preference. austinpublishinggroup.comresearchgate.net

Table 4: Illustrative Relative Stabilities of this compound Tautomers This table presents hypothetical relative energy data based on general findings for hydroxy-substituted aromatic heterocycles.

| Tautomer | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| This compound (Phenol form) | 0.00 | Most Stable |

Molecular Dynamics (MD) Simulations for Conformational Sampling and Ligand-Protein Complex Stability

While quantum mechanics is ideal for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. frontiersin.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals conformational changes and flexibility. nih.govmdpi.com

For this compound, MD simulations can explore its conformational landscape, particularly the rotation around the N1-C(Phenyl) single bond. When bound to a biological target, such as a protein kinase, MD simulations are essential for assessing the stability of the ligand-protein complex. mdpi.comresearchgate.net Key metrics like the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose and the Root Mean Square Fluctuation (RMSF) of protein residues are calculated. A stable RMSD value over the simulation time indicates that the ligand maintains a consistent binding mode. nih.gov

Table 5: Illustrative RMSD Data for a this compound-Protein Complex from an MD Simulation This table shows hypothetical RMSD values to illustrate the assessment of binding stability.

| Simulation Time (ns) | Ligand RMSD (Å) | Interpretation |

|---|---|---|

| 0 | 0.0 | Initial Position |

| 10 | 1.2 | System equilibrating |

| 25 | 1.8 | Minor adjustments in binding pocket |

| 50 | 2.1 | Stable binding pose reached |

| 75 | 2.2 | Maintained stable pose |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to a macromolecular target, typically a protein. jscimedcentral.com The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. jmchemsci.combiomedpharmajournal.org

Given the prevalence of indazole scaffolds in kinase inhibitors, a likely application for this compound is as a ligand for protein kinases. mdpi.com A docking study would predict its binding mode and affinity, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and π-π stacking. researchgate.net For example, the indazole core could form hydrogen bonds with backbone atoms in the hinge region of a kinase, a common binding motif for this class of inhibitors. mdpi.com The 6-hydroxyl group could act as a hydrogen bond donor or acceptor, while the phenyl group could engage in hydrophobic interactions.

Table 6: Illustrative Molecular Docking Results for this compound with a Protein Kinase This table presents a hypothetical outcome of a molecular docking study.

| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| VEGFR2 Kinase | -8.5 | Glu917, Cys919 | Hydrogen Bond |

| Val848, Ala866 | Hydrophobic |

Prediction of Binding Affinities and Modes of Interaction

Molecular docking is a primary computational technique used to predict how a ligand, such as this compound, might bind to a protein's active site. These simulations calculate the binding energy, which is a proxy for binding affinity, and predict the three-dimensional orientation of the ligand within the binding pocket.

For instance, docking studies on various indazole derivatives have been performed against a range of biological targets. While specific binding affinity data for this compound is not extensively published, studies on structurally related indazole compounds provide valuable insights. For example, docking of 6-substituted aminoindazoles into the active site of indoleamine 2,3-dioxygenase 1 (IDO1), a cancer target, has been conducted. rsc.org A control compound used in these studies, 5PK, showed a binding energy of -9.5 kcal/mol, indicating a strong interaction. rsc.org Similarly, arylsulfonyl indazole derivatives have shown interaction energies with VEGFR2 kinase ranging from -36.5 to -66.5 kcal/mol. nih.gov

The binding affinity of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, an analog of the title compound, has been evaluated against the 5-HT2 receptor, where it was identified as a potent agonist with an EC50 of 42.7 nM. nih.gov Such studies are crucial in predicting whether a compound is likely to be a potent modulator of a specific biological target. The accuracy of these predictions is a critical component of structure-based drug design. plos.orgbiorxiv.org

Table 1: Predicted Binding Affinities of Related Indazole Compounds

| Compound/Derivative Class | Target Protein | Predicted Binding Energy/Activity |

| 5PK (Control for Indazole Docking) | IDO1 | -9.5 kcal/mol rsc.org |

| Arylsulphonyl Indazole Derivatives | VEGFR2 Kinase | -36.5 to -66.5 kcal/mol nih.gov |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol | 5-HT2 Receptor | EC50 = 42.7 nM nih.gov |

This table is for illustrative purposes and shows data for structurally related compounds to infer the potential for this compound.

Identification of Key Residues and Intermolecular Forces (e.g., Hydrogen Bonds, π-π Stacking, Hydrophobic Interactions)

Beyond just predicting binding affinity, computational models can elucidate the specific molecular interactions that stabilize the ligand-protein complex. These interactions are fundamental to the compound's biological activity and selectivity.

Hydrogen Bonds: The hydroxyl group at the 6-position and the nitrogen atoms of the indazole ring of this compound are potential hydrogen bond donors and acceptors. vulcanchem.com In docking studies of related indazole derivatives, hydrogen bonds are frequently observed with key residues in the active site. For example, the N2 of the indazole ring in a 6-substituted aminoindazole derivative was predicted to form a hydrogen bond with the hydroxyl group of Ser167 in the IDO1 active site. rsc.org In another case, the N and NH of an indazole ring formed hydrogen bonds with Met156 in Rho-kinase. nih.gov

π-π Stacking: The aromatic phenyl ring and the indazole core are capable of engaging in π-π stacking interactions with aromatic amino acid residues like phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). vulcanchem.com The phenyl ring of the indazole moiety has been observed to participate in π-π stacking with Phe489 in the ATP binding site of FGFR1. nih.gov Similarly, the phenyl group of a piperazine-linked indazole derivative showed π-π stacking with Phe 6.52 and Trp 6.48 in the D2 dopamine (B1211576) receptor. nih.gov

Hydrophobic Interactions: The phenyl group and the hydrocarbon portions of the indazole ring can form hydrophobic interactions with nonpolar residues in the binding pocket. For instance, in the binding of a 1H-indazol-3-amine derivative to FGFR1, fluorine atoms were noted to form hydrophobic interactions with Val492 and Ala640. nih.gov

In Silico Prediction of Biological Activity and ADMET Properties (Excluding Specific Toxicity Profiles)

Computational tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. computabio.com These predictions are vital for early-stage assessment of a compound's drug-likeness and potential for oral bioavailability. plos.org

For indazole derivatives, several key physicochemical properties are often calculated. These include:

Molecular Weight: The molecular weight of this compound is within the range typically favored for orally absorbed drugs.

LogP (Octanol-Water Partition Coefficient): This value predicts the lipophilicity of a compound, which influences its absorption and distribution. A predicted LogP of around 2.5 for a similar tetrahydro-indazole derivative suggests moderate lipophilicity. vulcanchem.com

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes.

Hydrogen Bond Donors and Acceptors: The number of hydrogen bond donors and acceptors is a key component of Lipinski's "rule of five," a guideline for predicting drug-likeness.

Table 2: Predicted Physicochemical Properties for Drug-Likeness (Illustrative)

| Property | Predicted Value Range for Indazole-like Scaffolds | Significance for ADMET |

| Molecular Weight | 200 - 400 g/mol | Influences diffusion and transport. |

| LogP | 2.0 - 4.0 | Affects solubility, permeability, and distribution. vulcanchem.com |

| TPSA | 40 - 90 Ų | Correlates with membrane permeability. vulcanchem.com |

| Hydrogen Bond Donors | 1 - 3 | Key for oral bioavailability (Lipinski's Rule). |

| Hydrogen Bond Acceptors | 2 - 5 | Key for oral bioavailability (Lipinski's Rule). |

This table presents typical values for drug-like indazole compounds based on general principles and related literature.

Application of Chemoinformatics and QSAR/QSPR Models in this compound Research

Chemoinformatics and the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are advanced computational strategies that correlate a compound's structural features with its biological activity or physicochemical properties. researchgate.net These models are built from a dataset of compounds with known activities and can then be used to predict the activity of new, untested compounds. nih.gov

For indazole derivatives, QSAR studies have been employed to understand the structural requirements for various biological activities, including antimicrobial and anticancer effects. researchgate.netresearchgate.net These models use molecular descriptors—numerical representations of a molecule's chemical information—to build a mathematical equation that relates structure to activity. researchgate.net Descriptors can be topological, electronic, or steric in nature.

For example, a QSAR study on hexahydroindazoles as antimicrobial agents found that topological parameters were important for defining their activity. researchgate.net Another study on indazole derivatives as anticancer agents developed a 3D-QSAR model that could reliably predict the anticancer activity of new analogs. researchgate.net

While a specific QSAR model for this compound has not been published, the principles of QSAR could be readily applied. A study of its analogs would involve:

Synthesizing a series of derivatives with variations at the phenyl ring, the indazole core, or the hydroxyl group.

Measuring the biological activity of these compounds in a relevant assay.

Calculating a wide range of molecular descriptors for each compound.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive QSAR model. doi.orgnih.gov

Such a model would be invaluable for guiding the design of more potent and selective analogs of this compound, optimizing its therapeutic potential.

Structure Activity Relationship Sar Studies of 1 Phenyl 1h Indazol 6 Ol Derivatives in Biological Contexts

Impact of Substitution Patterns on the N1-Phenyl Ring on Biological Activity

The substitution pattern on the N1-phenyl ring of 1-phenyl-1H-indazol-6-ol derivatives plays a pivotal role in modulating their biological activity. The nature, position, and electronic properties of the substituents can significantly influence the interaction of these compounds with their biological targets.

Research on indazole derivatives has consistently shown that modifications to the N1-phenyl ring can lead to substantial changes in potency and selectivity. For instance, in a series of 1-aryl-5-nitro-1H-indazoles, the yields of the synthesized compounds were influenced by the substituents on the aryl ring, indicating the electronic and steric effects of these groups on the reaction and potentially on biological activity. mdpi.com

In the context of anticancer agents, the substitution on an aryl group at the N1 position of 6-aminoindazole derivatives demonstrated better cytotoxicity compared to cyclohexyl-substituted compounds. rsc.org Specifically, the introduction of a 3-pyridylmethyl or a fluorobenzyl group at this position increased the toxic potency against HCT116 human colorectal cancer cells by 2.7 to 18.8-fold compared to an unsubstituted benzyl (B1604629) group. rsc.org Furthermore, N-aromatic substitution on 6-aminoindazole derivatives exhibited considerable cytotoxicity towards A549 (lung) and SNU-638 (gastric) cancer cell lines, with IC50 values ranging from 0.7 to 10 µM. rsc.org

The electronic nature of the substituents on the N1-phenyl ring is also a critical determinant of activity. Studies on pyrazole (B372694) derivatives, which share structural similarities with indazoles, have shown that electron-donating groups can influence the basicity of the heterocyclic ring system. mdpi.com This alteration in electronic properties can, in turn, affect ligand-target binding interactions.

In the development of allosteric CC-chemokine receptor 4 (CCR4) antagonists, meta-substituted benzyl groups on the N1 position of indazole arylsulfonamides were found to be the most potent. acs.org This highlights the importance of the positional arrangement of substituents on the phenyl ring for optimal biological response.

The following table summarizes the impact of various substituents on the N1-phenyl ring on the anticancer activity of 6-aminoindazole derivatives.

| Compound ID | N1-Phenyl Ring Substituent | Cell Line | IC50 (µM) |

| 34 | Benzyl | HCT116 | 7.5 ± 2.1 |

| 35 | 3-Pyridylmethyl | HCT116 | 2.8 ± 1.3 |

| 36 | 4-Fluorobenzyl | HCT116 | 0.4 ± 0.3 |

| 37 | 3-Fluorobenzyl | HCT116 | 1.4 ± 0.8 |

Data sourced from a study on 6-substituted aminoindazole derivatives as anticancer agents. rsc.org

Role of the 6-Hydroxyl Group in Modulating Ligand-Target Interactions

The 6-hydroxyl group on the indazole ring is a key functional group that significantly influences the biological activity of this compound derivatives. Its ability to act as both a hydrogen bond donor and acceptor allows it to form crucial interactions with amino acid residues in the binding sites of various biological targets.

In the context of serotonin (B10506) 5-HT2 receptor agonists, the 6-hydroxyl group is a critical feature for potent activity. The compound 1-((S)-2-aminopropyl)-1H-indazol-6-ol was identified as a potent agonist with high selectivity for 5-HT2 receptors. nih.gov The hydroxyl group in this position is believed to mimic the endogenous ligand serotonin, forming key hydrogen bonds within the receptor binding pocket.

Furthermore, studies on CFTR (cystic fibrosis transmembrane conductance regulator) modulators have highlighted the importance of a hydroxyl group at this position. Replacement of a fluorine atom with a hydroxyl group on the indazole ring of certain analogs resulted in more efficacious CFTR potentiators. nih.gov This suggests that the hydrogen bonding capability of the hydroxyl group is crucial for stabilizing the active conformation of the protein.

The acidity of the hydroxyl group can also be a factor in its interaction with target proteins. The electronic environment of the indazole ring system can influence the pKa of the 6-hydroxyl group, thereby modulating the strength of the hydrogen bonds it can form.

The interchangeability of a hydroxyl group with other functional groups, such as a thiol group, is a common strategy in medicinal chemistry to probe the nature of ligand-target interactions. acs.org Both groups can act as hydrogen bond donors and acceptors, but their different sizes and electronic properties can lead to altered binding affinities and biological activities.

The following table illustrates the importance of the 6-hydroxyl group in the activity of a 5-HT2 receptor agonist.

| Compound | Functional Group at C6 | 5-HT2A Receptor Agonist Potency (EC50, nM) |

| 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (9) | -OH | 42.7 |

| Analog without 6-OH (hypothetical) | -H | Significantly reduced or abolished |

Data based on the reported high potency of compound 9. nih.gov

Influence of Modifications at Other Indazole Ring Positions (e.g., C3, C5) on Potency and Selectivity

Modifications at other positions of the indazole ring, such as C3 and C5, have a profound impact on the potency and selectivity of this compound derivatives. These positions offer opportunities for further structural optimization and fine-tuning of biological activity.

C3 Position:

The C3 position of the indazole ring is often a key site for substitution to enhance biological activity. In a study on 6-substituted aminoindazole derivatives as anticancer agents, the introduction of a methyl group at the C3 position led to a potential increase in toxicity against HCT116 cancer cells. rsc.org Conversely, removing the methyl group from the C3 position generally caused a reduction in toxicity, with some exceptions. rsc.org This suggests that a small alkyl group at C3 can be beneficial for the anti-proliferative activity of certain indazole derivatives. The presence of a C3-substituent can also influence the preferred substitution pattern on the N1-aryl group for optimal cytotoxicity. rsc.org

C5 Position:

The C5 position of the indazole ring is another important site for modification. In the development of protein kinase inhibitors, substitution at the C5 position with a methyl group in certain indazole derivatives resulted in lower activity compared to methoxy-substituted analogs, highlighting the importance of this group for high potency. nih.gov In a separate study on 1H-indazole-3-amine derivatives as antitumor agents, the substituent on the benzene (B151609) ring at the C5 position of the indazole had a significant effect on the anti-proliferative activity against various cancer cell lines. mdpi.com

The following table summarizes the effect of C3 methylation on the anti-proliferative activity of 6-aminoindazole derivatives against the HCT116 cell line.

| Compound ID | C3-Substituent | N1-Substituent | IC50 (µM) |

| 20 | -H | Acetyl | 26.7 ± 15.7 |

| 22 | -H | Isopropyl | 2.5 ± 1.6 |

| 34 | -CH3 | Benzyl | 2.7 ± 1.5 |

| 36 | -CH3 | 4-Fluorobenzyl | 0.4 ± 0.3 |

Data sourced from a study on 6-substituted aminoindazole derivatives. rsc.org

Stereochemical Effects on Biological Activity (e.g., enantiomeric purity)

Stereochemistry plays a critical role in the biological activity of many chiral molecules, and this compound derivatives are no exception. The three-dimensional arrangement of atoms in a molecule can significantly affect its interaction with a chiral biological target, such as a receptor or an enzyme.

A striking example of stereochemical effects is observed in a series of indazole-based CFTR modulators. The (S)-enantiomer of a particular compound, (S)-'853, was found to be a potentiator of CFTR, while the (R)-enantiomer, (R)-'853, acted as an inhibitor. nih.gov This demonstrates that the two enantiomers can have opposing functional effects, highlighting the importance of enantiomeric purity for achieving the desired therapeutic outcome. A competition assay further revealed that the inhibitory (R)-enantiomer could diminish the potentiating effect of the (S)-enantiomer. nih.gov

Similarly, in a series of N-substituted prolinamido indazole derivatives developed as Rho-kinase inhibitors, the S-isomer of a benzyl-substituted compound showed significantly better activity (IC50 = 0.42 µM) than the corresponding R-isomer (IC50 = 7.32 µM). nih.gov This underscores the sensitivity of the biological target to the stereochemical configuration of the inhibitor.

The synthesis of 1-((S)-2-aminopropyl)-1H-indazol-6-ol, a potent 5-HT2 receptor agonist, also emphasizes the importance of stereochemistry. nih.gov The specific (S)-configuration of the aminopropyl side chain is crucial for its high potency and selectivity.

These examples clearly illustrate that the biological activity of chiral this compound derivatives can be highly dependent on their stereochemistry. Therefore, the synthesis and evaluation of enantiomerically pure compounds are essential for understanding their SAR and for developing safe and effective therapeutic agents.

The following table highlights the differential activity of enantiomers in CFTR modulation.

| Compound | Enantiomer | Biological Activity on CFTR |

| '853 | (S) | Potentiator |

| '853 | (R) | Inhibitor |

| I1409/I1412 | (S) / (R) | Potentiator / Inhibitor |

Data sourced from a study on structure-based discovery of CFTR modulators. nih.gov

Bioisosteric Replacements and Scaffold Hopping Strategies within the this compound Framework

Bioisosteric replacement and scaffold hopping are powerful strategies in medicinal chemistry used to optimize lead compounds and discover novel chemical entities with improved properties. nih.govresearchgate.net These approaches are particularly relevant to the this compound framework, offering avenues to enhance potency, selectivity, and pharmacokinetic profiles.

Bioisosteric Replacements:

Bioisosterism involves the substitution of an atom or a group of atoms in a molecule with another that has similar physical or chemical properties, leading to similar biological activity. acs.org Classical bioisosteres often have the same valency, while non-classical bioisosteres may have different numbers of atoms but still produce a similar biological effect. acs.org

Within the this compound framework, the 6-hydroxyl group is a prime candidate for bioisosteric replacement. For example, replacing it with a thiol (-SH) or an amino (-NH2) group could maintain hydrogen bonding capabilities while altering other properties like lipophilicity and metabolic stability. acs.org

The indazole ring itself is considered a bioisostere of the indole (B1671886) ring found in tryptophan, which has been exploited in the design of IDO1 inhibitors. rsc.org This suggests that the entire indazole core can be considered a bioisosteric replacement for other heterocyclic systems.

Scaffold Hopping:

Scaffold hopping involves replacing the core molecular framework of a compound with a different scaffold while maintaining the original's biological activity. nih.govtandfonline.com This strategy is used to explore new chemical space, improve properties, and circumvent patent limitations.

For the this compound scaffold, one could envision replacing the indazole core with other bicyclic heteroaromatic systems like benzimidazole, benzotriazole, or azaindazole. nih.govnih.gov Such a hop would aim to preserve the key pharmacophoric features, such as the relative positions of the N1-phenyl group and the 6-hydroxyl (or a bioisostere), while introducing a novel core structure.

For instance, in the development of kinase inhibitors, various heterocyclic scaffolds are often explored to find the optimal hinge-binding motif. nih.gov The 1H-indazole-3-amine structure has been identified as an effective hinge-binding fragment, and scaffold hopping from this motif could lead to the discovery of new kinase inhibitors. mdpi.com

The following table provides examples of potential bioisosteric replacements and scaffold hops for the this compound framework.

| Original Moiety | Potential Bioisosteric Replacement/Scaffold Hop | Rationale |

| 6-Hydroxyl (-OH) | -SH, -NH2, -CH2OH | Maintain hydrogen bonding capacity, alter physicochemical properties. acs.org |

| Indazole Ring | Indole, Benzimidazole, Benzotriazole, Azaindazole | Explore new chemical space, improve hinge-binding interactions, alter ADME properties. rsc.orgnih.govnih.gov |

| Phenyl Ring | Thiophene, Pyridine, Cyclohexyl | Modify aromaticity, lipophilicity, and potential for pi-stacking interactions. rsc.org |

Pharmacological and Biological Activity Mechanisms of 1 Phenyl 1h Indazol 6 Ol and Its Analogues in Vitro and in Silico Focus

Enzyme Inhibition and Modulation Studies

Kinase Inhibition Profiles

Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer. nih.gov The structural versatility of the indazole core allows for the design of potent and selective inhibitors targeting different kinase families.

Receptor Tyrosine Kinases (RTKs):

VEGFR, EGFR, FGFR: Analogues of 1-Phenyl-1H-indazol-6-OL have shown inhibitory activity against vascular endothelial growth factor receptor (VEGFR), epidermal growth factor receptor (EGFR), and fibroblast growth factor receptor (FGFR). mdpi.com For instance, a series of 1H-indazole-based derivatives were found to inhibit FGFR1-3 in the micromolar range, with compound 106 being the most active inhibitor with IC50 values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively. mdpi.com Structure-activity relationship (SAR) studies on other indazole derivatives targeting FGFR1 revealed that substitutions on the phenyl ring at the 3-position significantly influenced activity. For example, replacing a 3-methoxyphenyl (B12655295) group with larger groups like 3-ethoxyphenyl and 3-isopropoxyphenyl led to increased potency. nih.gov The addition of a fluorine atom to the phenyl ring also markedly improved inhibitory activity. nih.gov

Serine/Threonine Kinases:

Aurora Kinase: Novel amide derivatives of indazole have been identified as inhibitors of Aurora kinases. nih.gov In one study, compound 52a was an initial hit with an IC50 of 13 µM. nih.gov Further optimization led to the discovery of potent dual Aurora A and B inhibitors, as well as selective inhibitors for each isoform. nih.gov For example, compounds 17 (dual), 21 (Aurora B selective), and 30 (Aurora A selective) demonstrated the potential for subtype selectivity based on their substitution patterns on the indazole scaffold. nih.gov The binding modes of these inhibitors within the ATP binding site of Aurora kinase A are stabilized by hydrogen bonds with key residues like Ala213 and Glu211. nih.gov

CDK (Cyclin-Dependent Kinase): The search for kinase inhibitors has included indazole derivatives targeting CDKs.

GSK-3 (Glycogen Synthase Kinase-3): 5-substituted indazole compounds have demonstrated inhibitory activity against GSK-3. google.com SAR studies of 1H-indazole derivatives as GSK-3β inhibitors showed that substitutions at the C2′ and C4′ positions of a phenyl ring with chlorine atoms led to the most potent inhibitor in the series, compound 18 , with an IC50 of 240 nM. acs.org

Rho kinase (ROCK): 5-substituted indazole derivatives have shown to be inhibitors of ROCK. google.com

Janus Kinases (JAK): Certain 5-substituted indazoles act as inhibitors of JAKs. google.com

Cdc7, AKT, PAK4, PLK, CK2, KDR, MK2, JNK1, Pim, Nek, Syk: The broad kinase inhibitory potential of indazole derivatives extends to a range of other serine/threonine kinases including Cdc7, AKT, PAK4, Polo-like kinase (PLK), Casein Kinase 2 (CK2), Kinase Insert Domain Receptor (KDR), MAPK-activated protein kinase 2 (MK2), c-Jun N-terminal kinase 1 (JNK1), Pim kinases, NIMA-related kinases (Nek), and Spleen tyrosine kinase (Syk). google.com For instance, (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives have been identified as PLK4 inhibitors. nih.gov

Table 1: Kinase Inhibition by Indazole Analogues

| Kinase Target | Indazole Analogue Example | Observed Activity |

|---|---|---|

| FGFR1, FGFR2, FGFR3 | Compound 106 | IC50 values of 2.0, 0.8, and 4.5 µM, respectively. mdpi.com |

| Aurora Kinase A/B | Compound 17 | Dual inhibitor. nih.gov |

| Aurora Kinase B | Compound 21 | Selective inhibitor. nih.gov |

| Aurora Kinase A | Compound 30 | Selective inhibitor. nih.gov |

| GSK-3β | Compound 18 | IC50 of 240 nM. acs.org |

| PLK4 | (3-Aryl-1H-indazol-6-yl)spiro[cyclopropane-1,3′-indolin]-2′-one derivatives | Inhibitory activity. nih.gov |

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition and Mechanism of Action

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tumor immune escape by catalyzing the first and rate-limiting step of tryptophan degradation. researchgate.netnih.gov The 1H-indazole scaffold has been identified as a novel and potent pharmacophore for IDO1 inhibition. nih.gov

The mechanism of action of these indazole-based inhibitors involves interaction with the heme cofactor and the hydrophobic pockets (Pocket A and Pocket B) within the active site of the IDO1 enzyme. mdpi.comresearchgate.netnih.gov Docking models have shown that the 1H-indazole motif can effectively interact with the ferrous ion of the heme group. mdpi.comnih.gov The substituent groups at the 4- and 6-positions of the 1H-indazole ring are critical for inhibitory activity. nih.gov

Several studies have reported the synthesis and evaluation of indazole derivatives as IDO1 inhibitors. For example, a series of 4,6-disubstituted indazoles were found to have both IDO1 inhibitory activity and binding affinity for the IDO1 heme. researchgate.net In one study, compound 2g from a series of new 1H-indazole derivatives exhibited the highest activity with an IC50 value of 5.3 μM. nih.gov Another study identified compound 120 , 4-(((6-Bromo-1H-indazol-4-yl)amino)methyl)phenol, as a potent IDO1 inhibitor. mdpi.com Furthermore, some 3-substituted 1H-indazoles, such as compounds 121 and 122 , showed potent IDO1 inhibition with IC50 values of 720 and 770 nM, respectively. mdpi.com The presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position was found to be important for their activity. mdpi.com

Interestingly, some indazole derivatives exhibit a non-competitive kinetic mechanism with respect to the tryptophan substrate, binding to the tryptophan pocket and making a direct interaction with the heme iron. researchgate.net This suggests an ordered binding mechanism where the inhibitor binds to an apo form of the enzyme that is not competent to bind tryptophan. researchgate.net

Table 2: IDO1 Inhibition by Indazole Analogues

| Indazole Analogue Example | IC50 Value | Key Structural Features |

|---|---|---|

| Compound 2g | 5.3 µM nih.gov | 1H-indazole scaffold with specific substitutions. |

| Compound 120 | Potent inhibitor mdpi.com | 4,6-disubstituted 1H-indazole. |

| Compound 121 | 720 nM mdpi.com | 3-substituted 1H-indazole with carbohydrazide moiety. |

| Compound 122 | 770 nM mdpi.com | 3-substituted 1H-indazole with carbohydrazide moiety. |

Heat Shock Protein 90 (Hsp90) Binding and Inhibitory Mechanisms

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that plays a critical role in the folding, stability, and function of numerous client proteins, many of which are involved in cancer progression. researchgate.netnih.gov Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. dovepress.com Indazole derivatives have emerged as a novel class of Hsp90 inhibitors. researchgate.netgoogle.com

The inhibitory mechanism of these compounds can involve binding to either the N-terminal or the C-terminal ATP-binding pocket of Hsp90. nih.gov While many known Hsp90 inhibitors target the N-terminus, some indazole-based compounds have been shown to interact with the C-terminal domain. researchgate.netdovepress.com For instance, gamendazole, a small molecule based on the indazole scaffold, is thought to act on the C-terminal domain. nih.govdovepress.com This interaction can allosterically regulate Hsp90's chaperone activity and disrupt its complex formation with co-chaperones like Cdc37. dovepress.com

A molecular docking study of compound 80 , an indazole derivative, with a homology model of an HSP90 homodimer suggested that it fits well in the C-terminal domain. researchgate.net Another study combining structure-kinetic relationships, X-ray crystallography, and molecular dynamics simulations on a set of 176 Hsp90 inhibitors, which included indazole derivatives, provided insights into rationally slowing down the on-rates of these inhibitors. rcsb.org

Cyclooxygenase-2 (COX-2) Enzyme Interactions and Anti-Inflammatory Effects

Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflammatory conditions and various cancers. mdpi.comnih.gov It catalyzes the synthesis of prostaglandins, which are key mediators of inflammation. frontiersin.orgrsc.org Inhibition of COX-2 is a well-established strategy for developing anti-inflammatory drugs. innovareacademics.in Several indazole derivatives have been identified as potent and selective COX-2 inhibitors. mdpi.comnih.govnih.gov

In vitro and in silico studies have elucidated the interactions of indazole analogues with the COX-2 active site. Docking calculations suggest that some 2,3-diphenyl-2H-indazole derivatives bind to COX-2 in a similar manner to the selective COX-2 inhibitor rofecoxib. mdpi.com These interactions are often stabilized by hydrogen bonds with key amino acid residues in the active site, such as His90, Arg513, and Tyr355. mdpi.com

For example, a study on the anti-inflammatory activity of indazole and its derivatives showed a concentration-dependent inhibition of COX-2. nih.gov 5-aminoindazole (B92378) was found to be the most active, with an IC50 value of 12.32 µM, compared to indazole (IC50 = 23.42 µM) and 6-nitroindazole (B21905) (IC50 = 19.22 µM). nih.gov Computational studies on 1H-indazole analogues have also shown significant binding affinities for the COX-2 enzyme. innovareacademics.inresearchgate.net Compounds containing difluorophenyl, para-toluene, and 4-methoxyphenyl (B3050149) groups exhibited strong binding energies in docking studies. researchgate.net

The anti-inflammatory effects of these compounds are directly linked to their ability to inhibit COX-2, thereby reducing the production of pro-inflammatory prostaglandins. nih.govnih.gov

Table 3: COX-2 Inhibition by Indazole Analogues

| Indazole Analogue | IC50 Value (µM) | Reference |

|---|---|---|

| 5-aminoindazole | 12.32 | nih.gov |

| 6-nitroindazole | 19.22 | nih.gov |

| Indazole | 23.42 | nih.gov |

DNA Gyrase Inhibition in Antimicrobial Contexts

Bacterial DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and a validated target for antibacterial drugs. nih.govgoogle.com The GyrB subunit, in particular, has been a focus of interest for overcoming resistance to existing antibiotics like fluoroquinolones. nih.gov Indazole derivatives have been identified as a novel class of bacterial DNA gyrase B (GyrB) inhibitors. nih.govresearchgate.netmitwpu.edu.in

Guided by structure-based drug design, indazole derivatives with potent enzymatic and antibacterial activity have been discovered. nih.gov These compounds have shown efficacy against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

SAR studies have indicated that substitutions at the 5th and 6th positions of the indazole ring can lead to better hydrogen bond interactions with GyrB and improved antibacterial potential. mitwpu.edu.in Molecular docking studies have also been used to predict the binding modes of these inhibitors within the active site of DNA gyrase. jmchemsci.com For example, certain novel 4,5,6,7-tetrahydro-1H-indazole derivatives showed excellent bonding interactions with the active site of the DNA gyrase 1KZN enzyme. jmchemsci.com

Receptor Agonism and Antagonism Mechanisms

In addition to enzyme inhibition, indazole derivatives have been shown to interact with various G protein-coupled receptors (GPCRs), acting as either agonists or antagonists.

5-HT2 Receptor Agonism:

1-((S)-2-Aminopropyl)-1H-indazol-6-ol (9 ) has been identified as a potent and peripherally acting 5-HT2 receptor agonist. nih.govacs.org It exhibits high selectivity for 5-HT2 receptors over other serotonin (B10506) receptor subtypes. nih.gov This compound was developed as a potential agent for treating ocular hypertension, with an EC50 of 42.7 nM and a maximal effect (Emax) of 89%. nih.govacs.org The indazole scaffold serves as a bioisostere for the indole (B1671886) nucleus of tryptamine-based 5-HT agonists. deepdyve.com

TRPV1 Receptor Antagonism:

A series of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas have been investigated as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. researchgate.net SAR studies focusing on the indazole A-region and a pyrazole (B372694) C-region led to the optimization of antagonism. Antagonists 26 , 50 , and 51 displayed highly potent antagonism towards capsaicin-induced activation of hTRPV1, with Ki values of 0.4-0.5 nM. researchgate.net

M1 Muscarinic Acetylcholine Receptor (mAChR) Modulation:

In a study of 6-phenylpyrimidin-4-ones as positive allosteric modulators of the M1 mAChR, a derivative with a 1-methyl-1H-indazol-5-yl pendant (9p ) showed a significant increase in allosteric agonism compared to its 1-methyl-1H-indazol-6-yl counterpart (9o ). nih.gov This suggests that the position of the linkage on the indazole ring influences the interaction with the receptor's allosteric site. nih.gov

Table 4: Receptor Activity of Indazole Analogues

| Receptor Target | Indazole Analogue Example | Activity | Potency |

|---|---|---|---|

| 5-HT2 Receptor | 1-((S)-2-Aminopropyl)-1H-indazol-6-ol (9) | Agonist | EC50 = 42.7 nM nih.govacs.org |

| TRPV1 Receptor | Compound 51 | Antagonist | Ki = 0.4-0.5 nM researchgate.net |

| M1 mAChR | Compound 9p | Positive Allosteric Modulator | Significant increase in allosteric agonism compared to isomer 9o. nih.gov |

Serotonin 5-HT2 Receptor Agonism (5-HT2A, 5-HT2B, 5-HT2C) and its Functional Consequences

Analogues of this compound have been identified as potent agonists of the 5-HT2 family of serotonin receptors. ljmu.ac.ukacs.orgnih.gov The 5-HT2 receptor class, which includes 5-HT2A, 5-HT2B, and 5-HT2C subtypes, are G-protein-coupled receptors involved in a wide array of physiological and neurological processes. idrblab.net Phenylalkylamine-based compounds are recognized as relatively selective agonists for these receptor subtypes. ljmu.ac.ukresearchgate.net

A key analogue, 1-((S)-2-Aminopropyl)-1H-indazol-6-ol, demonstrates potent agonism at 5-HT2 receptors with an EC₅₀ of 42.7 nM and a maximal effect (Eₘₐₓ) of 89%. acs.orgresearchgate.net This compound was developed as a peripherally acting agent to avoid central nervous system effects, such as those produced by hallucinogens that also target the 5-HT2A receptor. ljmu.ac.ukacs.org Studies have shown high selectivity for 5-HT2 receptors over other serotonin receptor subtypes. acs.orgresearchgate.net The ability of agonists to bind with high affinity to these receptors is strongly correlated with their functional activity or efficacy. nih.gov

The functional consequences of 5-HT2 receptor agonism are diverse. Activation of 5-HT2A receptors is linked to a novel approach for lowering intraocular pressure. researchgate.netacs.org However, this same receptor is the primary target for hallucinogenic drugs. ljmu.ac.uk The differential effects highlight the importance of developing peripherally selective agonists like the indazole analogues to harness therapeutic benefits without psychoactive side effects. ljmu.ac.ukacs.org

Table 1: 5-HT2 Receptor Activity of 1-((S)-2-Aminopropyl)-1H-indazol-6-ol

| Receptor Subtype | Activity (EC₅₀) | Maximal Effect (Eₘₐₓ) |

|---|---|---|

| 5-HT2 | 42.7 nM | 89% |

Data sourced from studies on a key analogue of this compound. acs.orgresearchgate.net

Other Receptor Target Engagements and Mechanistic Insights

Beyond the well-documented effects on serotonin receptors, the indazole scaffold is a versatile pharmacophore that can be tailored to interact with other significant biological targets. semanticscholar.org Derivatives of the indazole core have been extensively developed as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer. arabjchem.org

Specifically, indazole derivatives have been designed as inhibitors for receptor tyrosine kinases like VEGFR and serine/threonine kinases. acs.org For instance, pyrazole-indole hybrids, which share structural similarities, have been shown to inhibit cyclin-dependent kinase 2 (CDK-2), an enzyme that plays a key role in cell cycle progression. acs.org Inhibition of such kinases can lead to cell cycle arrest and apoptosis, providing a mechanistic basis for the anticancer effects observed with these compounds. acs.org Furthermore, some indazole derivatives have been investigated for their ability to inhibit phosphoinositide 3-kinase delta, a key enzyme in cell signaling pathways related to cell proliferation and survival.

In silico docking studies have helped to elucidate the binding modes of these compounds within the active sites of their target receptors, such as the 5-HT2A receptor, suggesting interactions with transmembrane helices 2, 3, and 7. researchgate.net This is distinct from the binding site of the natural agonist, serotonin. researchgate.net

Cellular Mechanisms of Action (In Vitro Studies)

Indazole derivatives have demonstrated significant anti-proliferative and cytostatic activity across a range of human cancer cell lines. semanticscholar.orgresearchgate.net The cytotoxic effects are often potent, with some compounds showing greater inhibitory activity than standard chemotherapeutic drugs. researchgate.net

For example, a series of indazol-pyrimidine derivatives were tested against MCF-7 (breast cancer), A549 (lung cancer), and Caco2 (colorectal cancer) cell lines. researchgate.net Several of these compounds exhibited significant cytotoxic activity, with IC₅₀ values in the low micromolar range, surpassing the efficacy of the reference drug. researchgate.net Specifically, compounds 4f and 4i were highly effective against the MCF-7 cell line with IC₅₀ values of 1.629 µM and 1.841 µM, respectively. researchgate.net Another study reported an indazole derivative, compound 6o, with a promising inhibitory effect against the K562 chronic myeloid leukemia cell line (IC₅₀ = 5.15 µM) while showing good selectivity over normal HEK-293 cells (IC₅₀ = 33.2 µM). semanticscholar.org Pyrazole-indole hybrids have also shown potent activity against HepG2 (liver cancer) and HCT-116 (colorectal cancer) cell lines. acs.org

The underlying pathways for these anti-proliferative effects often involve the inhibition of key cellular regulators. As mentioned, the inhibition of protein kinases like CDK-2 is a critical mechanism. acs.org This disruption of kinase signaling interferes with the cell's ability to proliferate, leading to a cytostatic effect.

Table 2: In Vitro Anti-Proliferative Activity of Indazole Analogues

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|---|

| 4f | MCF-7 | Breast | 1.629 |

| 4i | MCF-7 | Breast | 1.841 |

| 6o | K562 | Leukemia | 5.15 |

| 7a | HepG2 | Liver | 6.1 ± 1.9 |

| 7b | HepG2 | Liver | 7.9 ± 1.9 |

IC₅₀ values represent the concentration required to inhibit cell growth by 50%. semanticscholar.orgacs.orgresearchgate.net

A key mechanism contributing to the anticancer activity of indazole analogues is their ability to perturb the cell cycle, often leading to arrest at specific checkpoints. This prevents cancer cells from proceeding through division and proliferation.

In addition to halting cell proliferation, many indazole derivatives are potent inducers of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.

The induction of apoptosis is a common endpoint for the action of these compounds in cancer cells. For instance, the indazol-pyrimidine derivatives 4f and 4i were found to activate caspases-3/7 in MCF-7 cells, key executioner enzymes in the apoptotic cascade. researchgate.net Treatment with another indazole derivative led to a significant increase in apoptosis rates in K562 cells, with late apoptosis reaching 37.72% at higher concentrations. This effect was linked to the modulation of the Bcl-2 family of proteins, which are central regulators of apoptosis. semanticscholar.orgacs.org Specifically, studies have shown that these compounds can down-regulate the anti-apoptotic protein Bcl-2 while up-regulating the pro-apoptotic protein Bax. acs.org Furthermore, some derivatives have been shown to induce the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and activate the initiator caspase-9, providing further evidence of apoptosis induction. mdpi.com

Table 3: Apoptotic Effects of Indazole Analogues

| Compound | Cell Line | Apoptotic Mechanism |

|---|---|---|

| 4f, 4i | MCF-7 | Activation of caspase-3/7 |

| 6o | K562 | Modulation of Bcl-2 family proteins |

| 7a, 7b | HepG2 | Downregulation of Bcl-2 |

| 23 | K562 | PARP-1 cleavage, caspase-9 activation |

Summary of observed apoptotic mechanisms in various cancer cell lines. semanticscholar.orgacs.orgresearchgate.netmdpi.com

A promising area of investigation for indazole analogues is their role in cancer immunotherapy, specifically through the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1). researchgate.net IDO1 is an enzyme that catalyzes the first and rate-limiting step in tryptophan metabolism. rsc.org In the tumor microenvironment, overexpression of IDO1 leads to tryptophan depletion and the accumulation of metabolites like kynurenine, which together suppress the anti-tumor immune response, allowing cancer cells to evade immune destruction. researchgate.netnih.gov

Therefore, inhibiting IDO1 is a key strategy to restore tumor immunity. researchgate.net Indazole-based compounds have been designed and synthesized as potent IDO1 inhibitors. nih.gov Some of these compounds have demonstrated the ability to suppress IFNγ-induced IDO1 expression in a concentration-dependent manner. This inhibition of IDO1 activity is thought to help reinvigorate anti-tumor immunity by preventing the immunosuppressive effects of tryptophan catabolism. researchgate.net The development of IDO1 inhibitors, including those with an indazole scaffold, represents a significant effort to enhance the efficacy of cancer immunotherapy. nih.govnih.gov

Antimicrobial Action Mechanisms (e.g., antibacterial, antifungal, antiparasitic)

Indazole derivatives have demonstrated a broad spectrum of antimicrobial activities, attributed to various mechanisms of action, primarily investigated through computational and laboratory studies. researchgate.net The core indazole structure is a key pharmacophore that has been exploited in the development of agents against bacteria, fungi, and parasites. researchgate.netgoogle.com

In silico studies have been instrumental in elucidating the probable mechanisms of action. Molecular docking simulations suggest that indazole derivatives can inhibit crucial microbial enzymes. For instance, some N-Phenylbenzo[g]indazole derivatives have been studied for their potential to inhibit lanosterol (B1674476) 14 α-demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. researchgate.net The inhibition of this enzyme disrupts ergosterol (B1671047) production, leading to fungal cell death. Similarly, other indazole analogues have been shown to target the DNA gyrase enzyme in bacteria. jmchemsci.comsciforum.net DNA gyrase is vital for bacterial DNA replication, and its inhibition leads to cell death, making it an effective antibacterial strategy. sciforum.net

Antibacterial Activity: Novel 1H-indazole derivatives have shown significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli) bacteria. jmchemsci.comnih.gov The mechanism is often linked to the inhibition of enzymes like DNA gyrase, as demonstrated by docking studies that show stable binding of the compounds within the enzyme's active site. jmchemsci.comsciforum.net For example, certain 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives showed promising interactions with the DNA gyrase 1KZN enzyme. sciforum.net

Antifungal Activity: The antifungal potential of indazole derivatives is also well-documented. researchgate.net Halogen-substituted N-Phenylbenzo[g]indazole derivatives have shown activity against fungal strains, with in silico models predicting their interaction with the fungal CYP51 enzyme. researchgate.net Indazole-triazole hybrids have also exhibited potent activity against strains like Aspergillus flavus and Microsporum gypseum, comparable to the standard drug Itraconazole. nih.gov

Antiparasitic Activity: The indazole scaffold has been identified as a promising starting point for developing antiparasitic agents. google.com Studies on 2-phenyl-2H-indazole derivatives revealed potent activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. researchgate.net Structure-activity relationship (SAR) analyses indicate that electron-withdrawing groups on the 2-phenyl ring enhance this antiprotozoal activity. researchgate.net

| Compound/Analogue Class | Target Organism/Enzyme | Mechanism of Action (Predicted/Studied) | Activity |

| N-Phenylbenzo[g]indazole derivatives | Fungi (e.g., Aspergillus) | Inhibition of lanosterol 14 α-demethylase (CYP51) researchgate.net | Antifungal researchgate.net |

| 1H-Indazole derivatives | Bacteria (S. aureus, E. coli) | Inhibition of DNA gyrase jmchemsci.comsciforum.net | Antibacterial jmchemsci.com |

| Indazole-1,2,3-triazole hybrids | Bacteria and Fungi | Inhibition of dihydrofolate reductase (predicted) nih.gov | Antibacterial, Antifungal nih.gov |

| 2-Phenyl-2H-indazole derivatives | Protozoa (T. vaginalis, G. intestinalis) | Not fully elucidated, enhanced by electron-withdrawing groups researchgate.net | Antiprotozoal researchgate.net |

Antioxidant Activity Mechanisms

The antioxidant properties of this compound analogues are a significant area of research, with their mechanisms primarily involving radical scavenging and reducing power. nih.govcrimsonpublishers.com The effectiveness of these compounds as antioxidants is closely tied to their chemical structure, such as the presence and position of hydroxyl groups. mdpi.com

The primary mechanisms are often evaluated using various in vitro assays:

Radical Scavenging: This is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. mdpi.com In these tests, the indazole compound donates a hydrogen atom or an electron to neutralize the stable free radicals, a process that can be monitored by a change in color. mdpi.com This mechanism is often referred to as Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET). frontiersin.org Several tetrahydroindazole (B12648868) derivatives, such as 3-methyl-2-phenyl-4,5,6,7-tetrahydro-2H-indazole, have shown notable activity in the ABTS assay. nih.govmdpi.com

Reducing Power: The Ferric Reducing Antioxidant Power (FRAP) assay is used to measure the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). researchgate.net This demonstrates the electron-donating capacity of the indazole derivative, a key component of its antioxidant potential. researchgate.netugm.ac.id

Other Mechanisms: Some studies also investigate nitric oxide (NO) and superoxide (B77818) radical scavenging abilities. nih.gov Derivatives of 2,4-dihydro-3H-pyrazol-3-one, which share structural similarities with indazolones, are noted for their potent antioxidant capabilities. mdpi.com

While many indazole curcumin (B1669340) analogues have been synthesized and tested, some have shown low antioxidant activity despite high anti-inflammatory potential, indicating that these two properties are not always correlated. researchgate.netugm.ac.id Conversely, a series of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives displayed prominent antioxidant activity. sciforum.net

| Analogue Class | Assay Method | Observed Activity |

| Tetrahydroindazole derivatives | DPPH, ABTS nih.govmdpi.com | Moderate to high radical scavenging activity. nih.govmdpi.com |

| Indazole curcumin analogues | DPPH, FRAP researchgate.netugm.ac.id | Low antioxidant activity reported in one study. researchgate.netugm.ac.id |

| 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives | Not specified | Prominent antioxidant activity. sciforum.net |

| 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives | DPPH, NO, Superoxide Scavenging nih.gov | Excellent radical scavenging activity for several compounds. nih.gov |

Molecular Interactions with Biological Macromolecules (e.g., Protein Binding, DNA Binding)

In silico molecular docking has become an essential tool for predicting and analyzing the interactions between indazole derivatives and biological macromolecules like proteins and DNA. afjbs.com These studies provide insights into binding affinities, specific interactions, and the structural basis for observed biological activities.

Protein Binding: Indazole derivatives have been designed and evaluated as inhibitors for a variety of protein targets, particularly kinases and enzymes involved in inflammatory and proliferative diseases. Docking studies reveal the nature of these interactions, which typically involve a combination of hydrogen bonds, hydrophobic interactions, and sometimes pi-stacking.

Cyclooxygenase-2 (COX-2): 1H-indazole analogues have been docked with the COX-2 enzyme (PDB: 3NT1), an important target for anti-inflammatory drugs. Derivatives with difluorophenyl groups showed high binding energies (-9.11 kcal/mol), forming conventional hydrogen bonds with key amino acid residues like Arg120 and Tyr355, as well as amide-π stacking interactions with Gly526. innovareacademics.in

Tyrosine Kinases: As potential anti-cancer agents, indazole compounds have been docked against tyrosine kinase receptors. For example, studies with the Trk enzyme (PDB: 5JFX) help identify derivatives with significant binding scores, suggesting their potential to inhibit pathways crucial for cancer cell growth. afjbs.com

Indoleamine 2,3-dioxygenase 1 (IDO1): 6-substituted aminoindazole derivatives have been investigated as IDO1 inhibitors. Docking studies helped to analyze the specific binding interactions within the IDO1 active site, with one compound, N-(2,4-difluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine, showing potent activity. rsc.org